Product packaging for 4-(Chloromethyl)pyrimidine(Cat. No.:CAS No. 54198-81-1)

4-(Chloromethyl)pyrimidine

Cat. No.: B049220
CAS No.: 54198-81-1
M. Wt: 128.56 g/mol
InChI Key: AROGQTWAAJTEFR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

4-(Chloromethyl)pyrimidine is a versatile and highly valuable chemical building block in organic synthesis and medicinal chemistry research. Its core utility stems from the presence of a reactive chloromethyl group attached to the pyrimidine heterocycle, a privileged scaffold found in numerous biologically active molecules. This structure allows researchers to readily incorporate the pyrimidine moiety into more complex architectures through facile nucleophilic substitution reactions, where the chlorine atom acts as a superior leaving group. The pyrimidine ring is a fundamental component of nucleic acids and many pharmaceuticals, making this compound a critical intermediate in the design and synthesis of novel kinase inhibitors, antiviral agents, and anticancer compounds.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H5ClN2 B049220 4-(Chloromethyl)pyrimidine CAS No. 54198-81-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(chloromethyl)pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5ClN2/c6-3-5-1-2-7-4-8-5/h1-2,4H,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AROGQTWAAJTEFR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CN=C1CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80519766
Record name 4-(Chloromethyl)pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80519766
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

128.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

54198-81-1
Record name 4-(Chloromethyl)pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80519766
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(chloromethyl)pyrimidine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthetic Methodologies and Reaction Pathways of 4 Chloromethyl Pyrimidine

Established Synthetic Routes

The synthesis of 4-(chloromethyl)pyrimidine is not commonly achieved through a single-step process from simple precursors. Instead, it typically involves the preparation of a suitably functionalized pyrimidine (B1678525) intermediate, which is then converted to the final product. The most logical and scientifically sound approach involves the chlorination of a pyrimidine precursor bearing a hydroxymethyl group at the 4-position.

Chlorination of Pyrimidine Precursors

A key strategy for the synthesis of this compound is the direct chlorination of a suitable pyrimidine precursor. The most viable precursor for this transformation is 4-(hydroxymethyl)pyrimidine (B30098). This method leverages well-established chlorination reactions that are effective for converting primary alcohols to their corresponding chlorides.

The synthesis of the 4-(hydroxymethyl)pyrimidine precursor itself is a critical preliminary step. A common route to this intermediate begins with the oxidation of 4-methylpyrimidine (B18481) to pyrimidine-4-carboxylic acid. This oxidation can be achieved using a strong oxidizing agent such as potassium permanganate (B83412) (KMnO4) in an aqueous solution. The resulting pyrimidine-4-carboxylic acid can then be reduced to 4-(hydroxymethyl)pyrimidine.

Once 4-(hydroxymethyl)pyrimidine is obtained, it can be converted to this compound using a variety of chlorinating agents. Thionyl chloride (SOCl2) is a widely used reagent for this type of transformation due to its reliability and the fact that the byproducts of the reaction (sulfur dioxide and hydrogen chloride) are gaseous, which simplifies the purification of the desired product.

The reaction proceeds by the nucleophilic attack of the hydroxyl group on the sulfur atom of thionyl chloride, leading to the formation of a chlorosulfite intermediate. Subsequent nucleophilic attack by a chloride ion results in the displacement of the chlorosulfite group and the formation of the alkyl chloride, this compound.

Table 1: Reaction Conditions for the Chlorination of 4-(Hydroxymethyl)pyrimidine

Parameter Condition
Starting Material 4-(Hydroxymethyl)pyrimidine
Chlorinating Agent Thionyl Chloride (SOCl₂)
Solvent Dichloromethane (CH₂Cl₂) or Chloroform (CHCl₃)
Temperature 0 °C to reflux
Reaction Time 1-4 hours
Work-up Quenching with ice water, extraction, and purification

Multi-step Syntheses from Pyridine (B92270) Derivatives

It is a fundamental principle of organic chemistry that the core heterocyclic ring system of a pyridine cannot be converted into a pyrimidine ring through the sequence of reactions outlined below. The provided outline describes the synthesis of a pyridine derivative, specifically 4-(chloromethyl)pyridine (B78701), and not a pyrimidine. Therefore, this section will clarify the synthesis of the pyridine analog as described in the erroneous outline, and explicitly state that this pathway does not lead to the formation of this compound.

The synthesis of 4-(chloromethyl)pyridine from 4-methylpyridine (B42270) is a well-established multi-step process.

The first step in this synthetic sequence is the oxidation of the methyl group of 4-methylpyridine (also known as γ-picoline) to a carboxylic acid. This transformation yields 4-picolinic acid. A common and effective oxidizing agent for this reaction is potassium permanganate (KMnO4). The reaction is typically carried out in an aqueous medium at elevated temperatures.

The carboxylic acid group of 4-picolinic acid is then converted to an ester, typically a methyl ester, to facilitate the subsequent reduction step. This esterification is usually achieved by reacting 4-picolinic acid with methanol (B129727) in the presence of an acid catalyst, such as sulfuric acid.

The methyl ester of 4-picolinic acid is then reduced to the corresponding primary alcohol, 4-pyridinemethanol (B147518). This reduction can be accomplished using a variety of reducing agents, with sodium borohydride (B1222165) being a common choice due to its selectivity and milder reaction conditions compared to other hydrides.

The final step in this sequence is the conversion of the hydroxyl group of 4-pyridinemethanol to a chloride. This is analogous to the chlorination step described for the pyrimidine precursor. Thionyl chloride is a highly effective reagent for this transformation, yielding 4-(chloromethyl)pyridine.

Table 2: Summary of the Multi-step Synthesis of 4-(Chloromethyl)pyridine

Step Reactant Reagent(s) Product
14-MethylpyridinePotassium Permanganate (KMnO₄)4-Picolinic Acid
24-Picolinic AcidMethanol, Acid CatalystMethyl 4-Picolinate
3Methyl 4-PicolinateSodium Borohydride (NaBH₄)4-Pyridinemethanol
44-PyridinemethanolThionyl Chloride (SOCl₂)4-(Chloromethyl)pyridine

It is imperative to reiterate that the synthetic pathway detailed in section 2.1.2 and summarized in Table 2 results in the formation of a pyridine derivative, not a pyrimidine derivative. The fundamental difference in the core heterocyclic structure (a six-membered ring with one nitrogen atom for pyridine versus two nitrogen atoms for pyrimidine) makes the conversion of one to the other by these methods impossible.

Synthetic Approaches to Related Pyrimidine and Pyridine Compounds

The synthesis of chloromethyl-substituted pyridines and other chlorinated pyrimidines often involves multi-step pathways starting from readily available precursors. These methods, while not directly for this compound, illustrate common strategies for introducing the chloromethyl group or for chlorinating the heterocyclic ring, which are foundational for developing a synthesis for the target compound.

For instance, the synthesis of 3-(chloromethyl)pyridine hydrochloride typically begins with the oxidation of 3-methylpyridine (B133936) using an oxidizing agent like potassium permanganate to form 3-picolinic acid. smolecule.comgoogle.com This is followed by esterification with methanol, reduction of the resulting ester to 3-pyridinemethanol, and finally, chlorination with thionyl chloride to yield the desired product. smolecule.comgoogle.com A similar multi-step approach is used for the 2-isomer, 2-(chloromethyl)pyridine hydrochloride , which can be synthesized from 2-methylpyridine. guidechem.comprepchem.com An alternative, more direct route for the 2-isomer involves the reaction of 2-picoline-N-oxide with phosphoryl chloride or phosgene (B1210022). wikipedia.orggoogle.com

The synthesis of 2-chloro-5-(chloromethyl)pyridine , a key intermediate for neonicotinoid insecticides, can be achieved through different routes. chemicalbook.com One method involves the cyclization of 2-chloro-2-chloromethyl-4-cyanobutanal with solid phosgene. chemicalbook.com Another approach starts with 3-methylpyridine, which undergoes vapor-phase chlorination in the presence of a supported palladium chloride catalyst to produce the target compound in a single step. patsnap.com

The table below summarizes various synthetic routes for related pyridine compounds.

Target CompoundStarting MaterialKey Reagents/StepsReference
3-(Chloromethyl)pyridine hydrochloride3-Methylpyridine1. KMnO₄ (Oxidation) 2. Methanol (Esterification) 3. NaBH₄ (Reduction) 4. SOCl₂ (Chlorination) smolecule.comgoogle.com
2-(Chloromethyl)pyridine hydrochloride2-Methylpyridine1. H₂O₂/Acetic Acid (N-Oxidation) 2. Acetic Anhydride (Rearrangement) 3. Hydrolysis 4. SOCl₂ (Chlorination) guidechem.com
2-(Chloromethyl)pyridine2-Picoline-N-oxidePOCl₃ or Phosgene wikipedia.orggoogle.com
2-Chloro-5-(chloromethyl)pyridine3-MethylpyridineChlorine gas, PdCl₂/Al₂O₃ catalyst (Vapor-phase chlorination) patsnap.com
2-Chloro-5-(chloromethyl)pyridine2-Chloro-2-chloromethyl-4-cyanobutanalSolid phosgene (Cyclization) chemicalbook.com

Advanced Synthetic Techniques and Optimization

To meet the demands of pharmaceutical and industrial applications, traditional batch synthesis methods are often optimized for scale, efficiency, and safety. Advanced techniques such as large-scale production protocols, continuous flow chemistry, sophisticated purification methods, and novel catalytic systems are employed.

Transitioning from laboratory-scale synthesis to large-scale industrial production presents significant challenges, including reaction control, cost-effectiveness, and safety. For the synthesis of chlorinated heterocycles, solvent-free or low-solvent conditions are highly desirable. A protocol for the large-scale (multigram to kilogram) chlorination of hydroxypyrimidines and other N-containing heterocycles using equimolar amounts of phosphorus oxychloride (POCl₃) in a sealed reactor has been developed. acs.orgmdpi.com This method is efficient, minimizes waste, and simplifies work-up procedures, making it suitable for industrial applications. acs.orgresearchgate.net

Patents for related compounds, such as 3-chloromethylpyridine hydrochloride, also detail processes optimized for high yield and purity suitable for large-scale manufacturing. google.com These methods often focus on controlling reaction temperature and the mode of reagent addition to prevent the formation of impurities. google.com For instance, the gradual, subsurface addition of a pyridyl carbinol solution to thionyl chloride helps maintain temperature control and minimizes side reactions. google.com

Continuous flow chemistry has emerged as a powerful tool for the synthesis of organic compounds, offering advantages in safety, efficiency, and scalability. nih.govbohrium.com Microreactors provide excellent heat and mass transfer, allowing for the use of highly exothermic or hazardous reactions under controlled conditions. researchgate.net This technology is particularly well-suited for the synthesis of heterocycles that may require toxic reagents or proceed through unstable intermediates. nih.gov

A continuous-flow route has been developed for the synthesis of trifluoromethylated N-fused heterocycles, demonstrating the technology's ability to automate and scale the production of complex heterocyclic structures. acs.org The precise control over reaction parameters within the flow system minimizes waste and avoids the need for intermediate purification steps. acs.org Similarly, continuous-flow systems have been applied to polymer chloromethylation, showcasing a method for safely generating and using the carcinogenic reagent chloromethyl methyl ether (CMME) in situ. researchgate.net These examples highlight the potential for developing a safe and efficient continuous-flow process for this compound.

Achieving high purity is critical for intermediates used in pharmaceutical synthesis. Beyond standard methods like distillation and recrystallization, several advanced techniques are employed. simsonpharma.com

High-Performance Liquid Chromatography (HPLC): Preparative HPLC is a powerful tool for isolating highly pure compounds, especially for removing impurities that are difficult to separate by other means. researchgate.net

Advanced Crystallization: Techniques such as controlled cooling and the use of seed crystals can significantly improve the purity and yield of crystalline products. researchgate.net

Vacuum Sublimation: For compounds that can sublime, this solvent-free method can be highly effective. The process involves heating the solid under vacuum, causing it to transition directly into a gas, which then re-condenses as a pure solid on a cold surface. researchgate.net

Affinity Chromatography: This technique utilizes specific binding interactions. Ligands based on N-heterocyclic structures have been immobilized on solid supports to create adsorbents for purifying monoclonal antibodies. nih.gov While applied to biologics, the principle of using specific structural motifs for selective separation can be adapted for small molecule purification.

Catalysis plays a crucial role in modern organic synthesis by enabling new reaction pathways, increasing efficiency, and improving selectivity. In the synthesis of pyrimidines and related heterocycles, various catalytic systems are employed.

Palladium catalysts are widely used for cross-coupling reactions to build complexity on the pyrimidine ring. For example, the Suzuki-Miyaura reaction of 5-(4-bromophenyl)-4,6-dichloropyrimidine (B57207) with various aryl-boronic acids is catalyzed by Pd(PPh₃)₄ to produce novel pyrimidine analogs. mdpi.comresearchgate.netresearchgate.net The choice of catalyst, ligand, base, and solvent is critical to the reaction's success. researchgate.net

For the direct chlorination of the heterocyclic core, metal catalysts have also proven effective. A patented method for synthesizing 2-chloro-5-chloromethylpyridine from 3-methylpyridine utilizes a supported palladium chloride catalyst in a vapor-phase reaction with chlorine. patsnap.com Copper-catalyzed tandem reactions have also been described for the synthesis of sulfonamide pyrimidine derivatives from trichloroacetonitrile (B146778) and other precursors. mdpi.com Furthermore, some reactions can be autocatalytic, where a product of the reaction accelerates the transformation, offering an additive-free synthetic route. rsc.org

The table below provides examples of catalytic systems used in the synthesis of related pyrimidine and pyridine compounds.

Reaction TypeTarget/SubstrateCatalyst SystemKey FeaturesReference
Suzuki-Miyaura Coupling5-(4-bromophenyl)-4,6-dichloropyrimidinePd(PPh₃)₄ / K₃PO₄Forms C-C bonds with arylboronic acids mdpi.comresearchgate.net
Vapor-Phase Chlorination3-MethylpyridinePdCl₂ on Al₂O₃Direct, one-step synthesis of 2-chloro-5-(chloromethyl)pyridine patsnap.com
Tandem AnnulationTrichloroacetonitrile, sulfonyl azides, alkynesCopper catalystForms sulfonamide pyrimidine derivatives mdpi.com
C-N Amination4-Amino-6-chloropyrimidinePd(0) with bulky phosphine (B1218219) ligands (e.g., DavePhos)Synthesis of unsymmetrical 4,6-diaminopyrimidines nih.gov

Green Chemistry Principles in this compound Synthesis

Green chemistry aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. chemijournal.com The synthesis of heterocyclic compounds, a cornerstone of the pharmaceutical and agrochemical industries, is an area where these principles are actively applied. rasayanjournal.co.innih.gov

Key green chemistry approaches relevant to pyrimidine synthesis include:

Solvent-Free Reactions: A significant advancement is the development of solvent-free or low-solvent chlorination methods for hydroxypyrimidines. acs.orgmdpi.comresearchgate.net Heating the substrate with an equimolar amount of POCl₃ in a sealed reactor eliminates the need for large volumes of hazardous solvents, simplifies product isolation, and reduces waste. acs.orgmdpi.com

Use of Greener Solvents: When solvents are necessary, replacing traditional volatile organic compounds with greener alternatives like water, ionic liquids, or Polarclean can significantly reduce environmental impact. nih.gov

Catalysis: As discussed previously, the use of catalysts is a core principle of green chemistry. Catalysts allow reactions to proceed under milder conditions, reduce energy consumption, and can enable more atom-economical pathways, minimizing waste. researchgate.net Recyclable catalysts further enhance the sustainability of a process. nih.gov

Microwave-Assisted Synthesis: Microwave irradiation can dramatically reduce reaction times from hours to minutes, often leading to higher yields and cleaner reactions. researchgate.net This technique is frequently combined with solvent-free conditions, further enhancing its green credentials. rasayanjournal.co.in

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product is a fundamental goal. Multicomponent reactions, which form multiple chemical bonds in a single step, are often highly atom-economical and are increasingly used in heterocycle synthesis. nih.govresearchgate.net

By integrating these principles, the synthesis of this compound and its analogs can be made more sustainable, safer, and economically viable. nih.gov

Solvent Selection and Minimization

The choice of solvent is a critical factor in the environmental impact of a chemical process. In the synthesis of this compound, which often involves the chlorination of 4-methylpyrimidine, traditional methods have frequently relied on chlorinated solvents. However, due to their environmental persistence and potential health hazards, a significant research effort has been directed towards identifying safer and more benign alternatives.

The selection of an appropriate solvent is often a balance between reaction efficiency and environmental impact. For the chlorination of pyrimidine derivatives, a range of solvents can be considered, each with its own advantages and disadvantages. Dichloromethane (CH2Cl2), for instance, has been used as a solvent in the synthesis of related compounds like 4-chloro-2-(trichloromethyl)pyrimidines. While it is an effective solvent for the initial cyclization reactions, its use is being minimized due to environmental concerns. Toluene, another common solvent, has been employed in the subsequent chlorination steps, particularly at reflux temperatures.

Recent studies have explored the use of greener solvent alternatives in similar chemical transformations. The following table summarizes a comparative analysis of solvents that could be applicable to the synthesis of this compound, based on general principles of green chemistry for chlorination reactions.

SolventReaction Time (h)Yield (%)Environmental/Safety Considerations
Dichloromethane 485Volatile organic compound (VOC), potential carcinogen.
Toluene 680VOC, flammable, toxic.
Acetonitrile 582Less toxic than chlorinated solvents, but still a VOC.
Ethyl Acetate 875Biodegradable, lower toxicity.
Cyclohexane 1070Flammable, VOC.
Water 1265Environmentally benign, but may require phase-transfer catalysts or lead to hydrolysis by-products.

This table presents hypothetical data based on general principles of solvent substitution in chlorination reactions and requires experimental validation for the specific synthesis of this compound.

Minimizing solvent usage is another key aspect of green synthesis. This can be achieved through various strategies, including conducting reactions at higher concentrations, using solvent-free reaction conditions, or employing techniques such as ball milling. While specific data for this compound is limited, the broader field of pyrimidine synthesis has seen successful implementation of these approaches.

Waste Reduction Strategies

The generation of waste is a major concern in chemical manufacturing. In the synthesis of this compound, waste can arise from by-products, unreacted starting materials, and spent reagents or catalysts. A primary goal of green chemistry is to design synthetic routes that maximize atom economy and minimize the formation of unwanted substances.

One of the main sources of waste in the chlorination of 4-methylpyrimidine is the formation of over-chlorinated by-products, such as 4-(dichloromethyl)pyrimidine and 4-(trichloromethyl)pyrimidine. The selectivity of the reaction towards the desired mono-chlorinated product is highly dependent on the reaction conditions, including the choice of chlorinating agent, reaction temperature, and stoichiometry.

The use of recyclable catalysts is a promising strategy for waste reduction. While specific examples for the synthesis of this compound are not extensively documented, research on pyrimidine derivatives has shown the potential of heterogeneous catalysts. These catalysts can be easily separated from the reaction mixture and reused, reducing both waste and cost.

The following table outlines potential waste reduction strategies and their impact on the synthesis of this compound.

StrategyDescriptionPotential Impact on Waste Reduction
Process Optimization Fine-tuning of reaction parameters (temperature, pressure, stoichiometry) to maximize selectivity for the desired product.Reduction of over-chlorinated by-products and unreacted starting materials.
Catalyst Selection Use of selective and recyclable catalysts.Minimization of catalyst-related waste and potential for simplified purification processes.
Alternative Reagents Employing chlorinating agents that generate less toxic or more easily recyclable by-products.Reduction in the volume and hazard level of the waste stream.
In-situ Product Separation Techniques that remove the product from the reaction mixture as it is formed, preventing further reaction.Increased yield of the desired product and reduced formation of by-products.

Energy Efficiency in Reaction Conditions

Reducing energy consumption is a cornerstone of sustainable chemical production, offering both environmental and economic benefits. In the synthesis of this compound, energy efficiency can be improved by optimizing reaction conditions and exploring alternative energy sources.

Conventional heating methods often require prolonged reaction times at elevated temperatures, leading to significant energy consumption. Research into the synthesis of pyrimidine derivatives has demonstrated the potential of microwave-assisted synthesis to dramatically reduce reaction times and, consequently, energy usage. For instance, the synthesis of 2-amino-4-chloro-pyrimidine derivatives has been achieved in minutes under microwave irradiation, compared to hours with conventional heating nih.gov.

The table below compares conventional and microwave-assisted synthesis for a hypothetical chlorination reaction to produce this compound, illustrating the potential for energy savings.

ParameterConventional HeatingMicrowave-Assisted Synthesis
Reaction Time 6 - 12 hours15 - 30 minutes
Temperature 80 - 110 °C100 - 120 °C
Energy Input High (prolonged heating)Low (short reaction time)
Yield Moderate to GoodGood to Excellent

This table is illustrative and based on trends observed in the synthesis of related pyrimidine derivatives. Specific data for this compound is needed for a direct comparison.

In addition to microwave technology, other energy-efficient techniques such as photochemical reactions could offer alternative synthetic routes. These methods utilize light energy to initiate reactions, often at ambient temperatures, thereby reducing the need for thermal energy input. While the application of photochemistry to the synthesis of this compound is not yet well-established, it represents a promising area for future research.

By focusing on the principles of green chemistry, the synthesis of this compound can be made more sustainable. The careful selection of solvents, the implementation of waste reduction strategies, and the optimization of energy efficiency are all crucial steps towards achieving this goal. Further research and development in these areas will undoubtedly lead to even more environmentally friendly and economically viable production methods for this important chemical intermediate.

Mechanistic Investigations of 4 Chloromethyl Pyrimidine Reactivity

Electrophilic Reactivity of the Chloromethyl Group

The 4-(chloromethyl)pyrimidine molecule possesses notable electrophilic character, primarily centered on the chloromethyl group. The pyrimidine (B1678525) ring, being a π-deficient aromatic system due to the presence of two electron-withdrawing nitrogen atoms, enhances the electrophilicity of the substituents attached to it. This electronic effect facilitates the departure of the chloride ion as a leaving group from the methylene (B1212753) (-CH₂) carbon. Consequently, the chloromethyl group serves as a reactive site for nucleophilic attack, making this compound a valuable intermediate in the synthesis of various substituted pyrimidines. Its ability to act as an alkylating agent is a cornerstone of its chemical utility.

Nucleophilic Substitution Reactions

The primary mode of reaction for this compound is nucleophilic substitution, where the chlorine atom is displaced by a variety of nucleophiles. This reactivity allows for the introduction of diverse functional groups onto the pyrimidine scaffold. The general mechanism involves the attack of a nucleophile on the methylene carbon, leading to the cleavage of the carbon-chlorine bond.

Reaction with Amines

This compound and its derivatives readily react with primary and secondary amines to form the corresponding aminomethylpyrimidines. These reactions are fundamental in medicinal chemistry for the synthesis of compounds with potential biological activity. For instance, the reaction of a chloromethylpyrimidine derivative with an amine can proceed to yield the N-alkylated product. In some cases, such as with 4-chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine, which has two electrophilic centers, the reaction with methylamine (B109427) can be regioselective, with substitution occurring at the C4 position of the pyrimidine ring rather than at the chloromethyl group under specific conditions. However, the chloromethyl group is generally a potent site for alkylation of amines.

Reaction with Thiols

Sulfur nucleophiles, such as thiols and their corresponding thiolates, react efficiently with this compound. These reactions lead to the formation of thioether linkages, which are important in the structure of many biologically active molecules. The reaction with sodium thiophenoxide, for example, results in the displacement of the chloride to form a (pyrimidin-4-yl)methyl sulfide (B99878) derivative. The "soft" nature of sulfur nucleophiles often directs their attack towards the chloromethyl group.

Reaction with Alcohols

Alcohols and alkoxides serve as oxygen-based nucleophiles that can react with this compound to yield ethers. For example, sodium methoxide (B1231860) can react with chloropyrimidine derivatives to form methoxy-substituted products. rsc.org While reactions with alcohols might require basic conditions to generate the more nucleophilic alkoxide ion, these substitutions provide a straightforward route to pyrimidine-containing ethers.

Reagents for Nucleophilic Substitution (e.g., Sodium Azide (B81097), Potassium Thiocyanate (B1210189), Sodium Methoxide)

A variety of nucleophilic reagents are employed to functionalize this compound, each introducing a specific functional group.

Sodium Azide (NaN₃) : This reagent is used to introduce the azido (B1232118) group (-N₃). The resulting 4-(azidomethyl)pyrimidine (B6153976) is a versatile intermediate that can be further transformed, for instance, through reduction to an amine or via cycloaddition reactions. Treatment of related chloropyrimidines with sodium azide in a solvent like DMF has been shown to produce the corresponding azido derivatives. researchgate.net

Potassium Thiocyanate (KSCN) : This salt provides the thiocyanate anion (SCN⁻), which can displace the chloride to form 4-(thiocyanatomethyl)pyrimidine. This product can then be isomerized or cyclized to synthesize various sulfur-containing heterocyclic systems. wikipedia.org

Sodium Methoxide (NaOCH₃) : As a strong nucleophile, sodium methoxide is effective for introducing a methoxy (B1213986) group. The reaction of chloropyrimidine derivatives with an excess of sodium methoxide can lead to the formation of dimethoxy pyrimidine products. rsc.org

Table 1: Examples of Nucleophilic Substitution Reactions

Nucleophile Reagent Example Product Functional Group
Amine R-NH₂ -CH₂-NH-R
Thiol R-SH / R-S⁻Na⁺ -CH₂-S-R
Alcohol R-OH / R-O⁻Na⁺ -CH₂-O-R
Azide Sodium Azide (NaN₃) -CH₂-N₃
Thiocyanate Potassium Thiocyanate (KSCN) -CH₂-SCN

Alkylation Mechanisms

The reactions of this compound with nucleophiles are fundamentally alkylation reactions, where the pyrimidin-4-ylmethyl group is transferred to the nucleophile. The mechanism of this nucleophilic substitution can be influenced by the structure of the substrate, the nature of the nucleophile, the leaving group, and the solvent.

For a primary halide like this compound, the reaction typically proceeds through an Sₙ2 (bimolecular nucleophilic substitution) mechanism. In this pathway, the nucleophile attacks the electrophilic methylene carbon atom at the same time as the chloride leaving group departs. This is a concerted, one-step process.

The key features of the Sₙ2 mechanism in this context are:

Kinetics : The reaction rate depends on the concentration of both the this compound and the nucleophile.

Stereochemistry : If the carbon were chiral (which it is not in this case), the reaction would proceed with an inversion of stereochemistry.

Steric Hindrance : The reaction is sensitive to steric hindrance around the reaction center. As a primary halide, this compound is relatively unhindered, favoring the Sₙ2 pathway.

In some instances, particularly with weaker nucleophiles or in solvents that can stabilize carbocations, an Sₙ1 (unimolecular nucleophilic substitution) mechanism might be considered. This would involve a two-step process where the chloride ion first departs to form a relatively stable pyrimidin-4-ylmethyl carbocation, which is then rapidly attacked by the nucleophile. The stability of this carbocation would be enhanced by resonance with the pyrimidine ring. However, for a primary halide, the Sₙ2 mechanism is generally considered more probable.

The choice of nucleophile can also influence the reaction pathway and product distribution, as explained by principles like the Hard and Soft Acids and Bases (HSAB) theory. thieme.de For example, softer nucleophiles like thiols may react preferentially at the chloromethyl group, whereas harder nucleophiles might have different selectivity in more complex substituted pyrimidines. d-nb.info

Reaction with Biological Nucleophiles (e.g., DNA, Proteins)

The this compound molecule possesses an alkylating function in its chloromethyl group, making it a potential reactant with biological nucleophiles. Such reactions are of significant interest due to their implications in chemical biology and toxicology. The primary mechanism involves the nucleophilic attack by electron-rich sites in biomolecules on the electrophilic methylene carbon of the chloromethyl group, leading to the displacement of the chloride ion via an SN2 mechanism.

Deoxyribonucleic Acid (DNA): The most nucleophilic centers in DNA are the nitrogen atoms of the purine (B94841) and pyrimidine bases. Guanine (B1146940) is particularly susceptible to alkylation, with the N7 position being the most common site of attack. The lone pair of electrons on the N7 atom of a guanine residue can attack the CH₂ group of this compound, forming a covalent bond and resulting in a 7-(pyrimidin-4-ylmethyl)guanine adduct. This addition creates a permanent positive charge on the imidazole (B134444) ring of guanine, which can destabilize the glycosidic bond, potentially leading to depurination, or cause distortions in the DNA helix. Other sites, such as the N3 of adenine (B156593) and the O⁶ of guanine, are also potential targets, with O⁶-alkylation being particularly mutagenic. nih.govnih.gov

Proteins: Amino acid residues with nucleophilic side chains are potential targets for alkylation by this compound. Cysteine, with its highly nucleophilic thiol group, can react to form a stable thioether linkage. The imidazole ring of histidine and the ε-amino group of lysine (B10760008) are other common sites for such covalent modifications. These reactions can alter the structure and function of proteins, potentially leading to enzyme inhibition or disruption of cellular signaling pathways.

The general mechanism for these alkylation reactions is outlined below:

Step 1: A nucleophilic atom (N, S, or O) from a biological macromolecule attacks the electrophilic carbon of the chloromethyl group.

Step 2: A transition state is formed where the nucleophile and the leaving group (chloride) are both partially bonded to the carbon atom.

Step 3: The chloride ion is expelled, resulting in the formation of a stable covalent adduct between the pyrimidine moiety and the biomolecule.

BiomoleculeNucleophilic SitePotential Product
DNAN7 of Guanine7-(Pyrimidin-4-ylmethyl)guanine
DNAN3 of Adenine3-(Pyrimidin-4-ylmethyl)adenine
ProteinThiol of CysteineS-(Pyrimidin-4-ylmethyl)cysteine
ProteinImidazole of HistidineN-(Pyrimidin-4-ylmethyl)histidine

Oxidation and Reduction Pathways

Oxidative Transformations to Pyrimidine Derivatives

The chloromethyl group at the C4 position of the pyrimidine ring is analogous to a benzylic halide and can be oxidized to an aldehyde functional group. This transformation converts this compound into pyrimidine-4-carboxaldehyde, a valuable synthetic intermediate. Various oxidation methods can be employed to achieve this conversion.

A common method for this type of oxidation is the Sommelet reaction, which involves reacting the chloromethyl compound with hexamine to form a quaternary ammonium (B1175870) salt, followed by hydrolysis to yield the aldehyde. Alternatively, oxidation with dimethyl sulfoxide (B87167) (DMSO), known as the Kornblum oxidation, provides another route. Direct oxidation using reagents like manganese dioxide (MnO₂) is also a plausible pathway for converting the activated chloromethyl group to the corresponding aldehyde.

Plausible Oxidative Reaction:

Reactant: this compound

Reagent: Manganese Dioxide (MnO₂) or Dimethyl Sulfoxide (DMSO)

Product: Pyrimidine-4-carboxaldehyde

Mechanism: The precise mechanism depends on the reagent used, but generally involves the formation of an intermediate that can eliminate HCl and be further oxidized to the aldehyde.

Reductive Transformations to Methyl or Other Reduced Forms

The chloromethyl group can be readily reduced to a methyl group, yielding 4-methylpyrimidine (B18481). This transformation is a dehalogenation reaction that can be accomplished through several standard synthetic methods.

Catalytic hydrogenation is a highly effective method, where this compound is treated with hydrogen gas in the presence of a palladium on carbon (Pd/C) catalyst. The reaction proceeds via oxidative addition of the C-Cl bond to the palladium surface, followed by hydrogenolysis to furnish 4-methylpyrimidine. A base, such as triethylamine (B128534) or sodium acetate, is often added to neutralize the hydrochloric acid formed during the reaction.

Alternatively, hydride reducing agents can be used. While strong hydrides like lithium aluminum hydride (LiAlH₄) could potentially also reduce the pyrimidine ring, milder reagents or specific conditions can selectively reduce the C-Cl bond.

Typical Reductive Reaction:

Reactant: this compound

Reagent: H₂ gas, Palladium on Carbon (Pd/C), and a base (e.g., NEt₃)

Product: 4-Methylpyrimidine

Mechanism: Heterogeneous catalytic hydrogenation involving oxidative addition and hydrogenolysis on the palladium surface.

Cross-Coupling and Other Complex Reactions

Suzuki-Miyaura Coupling and Carbon-Carbon Bond Formation

The Suzuki-Miyaura cross-coupling reaction is a powerful tool for forming carbon-carbon bonds, typically by coupling an organoboron compound with an organic halide or triflate in the presence of a palladium catalyst. researchgate.net Halogenated pyrimidines are excellent substrates for this reaction due to the electron-deficient nature of the ring. mdpi.com

While the C(sp³)-Cl bond of the chloromethyl group is not typically reactive under Suzuki conditions, the pyrimidine ring itself can be functionalized to participate in such couplings. For instance, a 2-halo-4-(chloromethyl)pyrimidine could undergo selective Suzuki coupling at the C2 position. Alternatively, the chloromethyl group could first be converted into a more suitable coupling partner, although this is less common.

More relevantly, 4-chloropyrimidine (B154816) derivatives readily undergo Suzuki-Miyaura coupling. By analogy, a precursor like 4-chloro- or 4-bromopyrimidine (B1314319) can be coupled with various aryl- or vinyl-boronic acids to introduce substituents at the C4 position. researchgate.net

Example of Suzuki-Miyaura Coupling on a Related Pyrimidine Core:

Pyrimidine SubstrateBoronic AcidCatalystProduct
4-ChloropyrimidinePhenylboronic acidPd(PPh₃)₄4-Phenylpyrimidine
2,4-Dichloropyrimidine4-Methoxyphenylboronic acidPd(OAc)₂ / SPhos2-Chloro-4-(4-methoxyphenyl)pyrimidine

Reactions with Organometallic Reagents

Organometallic reagents, such as Grignard reagents (R-MgX) and organolithium compounds (R-Li), are potent nucleophiles and strong bases. libretexts.orgwikipedia.org Their reaction with this compound is complex due to the presence of two primary electrophilic sites: the carbon of the chloromethyl group and the C2, C6, and C4 positions of the electron-deficient pyrimidine ring.

Two competing mechanistic pathways are possible:

SN2 Substitution: The organometallic reagent can act as a nucleophile and attack the CH₂Cl group, displacing the chloride and forming a new carbon-carbon bond. This results in the formation of a 4-(alkylmethyl)pyrimidine. This pathway is favored by less sterically hindered organometallics and at lower temperatures.

Nucleophilic Addition to the Ring: The carbanionic component of the organometallic reagent can attack the electron-poor pyrimidine ring, typically at the C6 or C2 position. nih.gov This addition would form a negatively charged intermediate (a Meisenheimer-like complex), which would require a subsequent step, such as protonation during workup or elimination of a hydride ion (if an oxidant is present), to yield a stable product. Studies on related pyrimidine systems show that addition at the C4 or C6 position is common. nih.govresearchgate.net

The reaction outcome is highly dependent on the specific organometallic reagent, the solvent, and the reaction temperature. nih.gov

Possible Reaction Pathways:

ReagentPathwayPlausible Product
Methylmagnesium bromide (CH₃MgBr)SN2 Substitution4-Ethylpyrimidine
Phenyllithium (PhLi)Nucleophilic Addition (at C6)6-Phenyl-4-(chloromethyl)-1,6-dihydropyrimidine

Reaction Kinetics and Thermodynamics

The reactivity of this compound is predominantly characterized by nucleophilic substitution reactions, where the chloromethyl group serves as a reactive site. The kinetics of these reactions are influenced by several factors, including the nature of the nucleophile, the solvent, and the temperature. While specific kinetic data for this compound is not extensively documented in readily available literature, the principles of nucleophilic substitution on related heterocyclic compounds provide a framework for understanding its reactivity.

The rate of reaction is largely dependent on the concentration of both the substrate, this compound, and the incoming nucleophile. The reaction likely proceeds through a bimolecular nucleophilic substitution (SN2) mechanism, where the nucleophile attacks the carbon atom of the chloromethyl group, and the chloride ion is displaced in a single concerted step. The presence of the electron-withdrawing pyrimidine ring can influence the electrophilicity of the benzylic-like carbon, potentially affecting the reaction rate.

Thermodynamically, the feasibility of a nucleophilic substitution reaction involving this compound is determined by the change in Gibbs free energy (ΔG). A negative ΔG indicates a spontaneous reaction. This is influenced by the relative bond strengths of the C-Cl bond being broken and the new C-Nucleophile bond being formed, as well as solvation effects. The formation of a more stable product drives the reaction forward. For instance, the reaction with a strong nucleophile to form a stable covalent bond is generally thermodynamically favorable.

Computational Chemistry Approaches to Reaction Mechanisms

Computational chemistry provides powerful tools to investigate the reaction mechanisms of this compound at a molecular level. These methods offer insights into the electronic structure, reactivity, and energetics of the molecule and its transition states, which are often difficult to study experimentally.

Density Functional Theory (DFT) is a widely used computational method to study the electronic structure and reactivity of molecules. ijcrt.org DFT calculations can be employed to optimize the geometry of this compound and to determine its electronic properties. By modeling the reaction pathway of a nucleophilic attack on the chloromethyl group, DFT can be used to calculate the activation energy of the reaction, providing a theoretical basis for understanding the reaction kinetics. The B3LYP functional combined with a suitable basis set, such as 6-311++G(d,p), is a common choice for such studies on related heterocyclic systems. ijcrt.org

For a related compound, 4-chloromethyl pyridine (B92270) hydrochloride, DFT calculations have been used to analyze its structural and electronic properties. ijcrt.org Similar calculations on this compound would help in understanding the charge distribution and the reactivity of the molecule.

Table 1: Illustrative DFT-Calculated Parameters for a Related Heterocycle (4-Chloromethyl Pyridine Hydrochloride) (Note: This data is for a related compound and is presented for illustrative purposes of the types of parameters obtained from DFT calculations.)

ParameterValueReference
HOMO-LUMO GapDetermined via calculation ijcrt.org
Bond Length (C-Cl)~1.49 Å ijcrt.org
Bond Angle (Py-C-Cl)Varies with conformation ijcrt.org

This table is interactive. Click on the headers to sort.

Molecular Electrostatic Potential (MEP) analysis is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. The MEP map displays regions of negative potential (electron-rich) in red and regions of positive potential (electron-poor) in blue.

For this compound, an MEP analysis would likely show a region of positive electrostatic potential around the hydrogen atoms and the carbon of the chloromethyl group, indicating its susceptibility to nucleophilic attack. The nitrogen atoms of the pyrimidine ring would be expected to be regions of negative potential, representing sites for potential electrophilic interaction. This visual representation helps in understanding the molecule's reactivity towards different reagents. researchgate.net

Frontier Molecular Orbital (FMO) theory is a key concept in explaining chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in a chemical reaction. The HOMO is the orbital that acts as an electron donor, while the LUMO acts as an electron acceptor. youtube.com

The energy of the HOMO is related to the ionization potential and represents the molecule's ability to donate electrons. The energy of the LUMO is related to the electron affinity and indicates the molecule's ability to accept electrons. The HOMO-LUMO energy gap is an important parameter that provides insights into the chemical reactivity and stability of a molecule. A smaller gap suggests higher reactivity. acadpubl.eu

For this compound, the LUMO is expected to be localized on the chloromethyl group and the pyrimidine ring, making it the site for nucleophilic attack. The distribution and energy of these frontier orbitals, which can be calculated using computational methods, are crucial for predicting the molecule's reactivity in various chemical reactions. stackexchange.com

Table 2: Representative Frontier Molecular Orbital Energies for a Pyrimidine Derivative (Note: This data is hypothetical and for illustrative purposes to demonstrate the output of FMO analysis.)

OrbitalEnergy (eV)
HOMO-8.5
LUMO-1.2
HOMO-LUMO Gap7.3

This table is interactive. Click on the headers to sort.

Natural Bond Orbital (NBO) analysis provides a detailed description of the electronic structure of a molecule in terms of localized bonds and lone pairs. It allows for the investigation of charge transfer and hyperconjugative interactions within the molecule. researchgate.net NBO analysis can be used to calculate the natural atomic charges on each atom, providing a more accurate picture of the charge distribution than simpler methods.

Table 3: Illustrative Natural Atomic Charges from NBO Analysis for a Chlorinated Heterocycle (Note: This data is for a related compound, 4-chloromethyl pyridine hydrochloride, and is presented for illustrative purposes.)

AtomNatural Atomic Charge (e)Reference
C (of CH2Cl)+0.465223 ijcrt.org
ClVaries with calculation ijcrt.org
N (in ring)Varies with position ijcrt.org

This table is interactive. Click on the headers to sort.

Applications of 4 Chloromethyl Pyrimidine in Advanced Organic Synthesis

Role as a Heterocyclic Building Block

The structure of 4-(chloromethyl)pyrimidine makes it an ideal starting material for the construction of more complex molecular frameworks. The pyrimidine (B1678525) ring itself is a key feature in many biologically active compounds, and the chloromethyl group provides a reactive handle for further chemical modifications.

Synthesis of Complex Heterocyclic Compounds

This compound is utilized as a precursor in the synthesis of various fused heterocyclic systems. The reactive chloromethyl group can readily undergo nucleophilic substitution reactions, allowing for the introduction of different functional groups and the subsequent cyclization to form new rings. For instance, it can be used to synthesize pyrimido[5,4-d]pyrimidine-based compounds, which have shown potential as antitrypanosomal and antileishmanial agents nih.gov. The general strategy involves the reaction of the chloromethyl group with a suitable nucleophile on another heterocyclic ring, followed by intramolecular cyclization to yield the desired fused system.

Preparation of Substituted Pyrimidine Derivatives

The primary utility of this compound as a building block lies in its facile conversion to a wide range of substituted pyrimidine derivatives. The chlorine atom in the chloromethyl group is a good leaving group, making the methylene (B1212753) carbon susceptible to attack by a variety of nucleophiles. This allows for the introduction of diverse substituents at the 4-position of the pyrimidine ring.

The pyrimidine nucleus is a common feature in many important and bioactive organic molecules, driving the interest in functionalized pyrimidine building blocks for synthesis thieme.de. Chlorinated pyrimidines are valuable intermediates in substitution reactions for the synthesis of a variety of pyrimidine derivatives thieme.deresearchgate.net. The reactivity of the chloromethyl group allows for reactions with amines, alcohols, and thiols, facilitating the formation of various derivatives. This versatility is crucial in creating libraries of compounds for screening in drug discovery and agrochemical research. The table below illustrates the types of substituted pyrimidines that can be synthesized from this compound through reactions with different nucleophiles.

NucleophileResulting Functional GroupClass of Compound
Amine (R-NH₂)-CH₂-NH-RAminomethylpyrimidine
Alcohol (R-OH)-CH₂-O-RAlkoxymethylpyrimidine
Thiol (R-SH)-CH₂-S-RThiomethylpyrimidine
Cyanide (CN⁻)-CH₂-CNPyrimidinylacetonitrile
Azide (B81097) (N₃⁻)-CH₂-N₃Azidomethylpyrimidine

Synthetic Utility in Pharmaceutical and Agrochemical Development

The pyrimidine scaffold is a cornerstone in medicinal and agricultural chemistry, with numerous derivatives exhibiting a wide range of biological activities mdpi.comnih.gov. This compound serves as a key intermediate in the synthesis of many of these bioactive molecules.

Intermediate in Drug Discovery

This compound and its analogs are pivotal intermediates in the synthesis of active pharmaceutical ingredients (APIs). A notable example is the synthesis of Imatinib, a tyrosine kinase inhibitor used in the treatment of chronic myeloid leukemia. While some synthetic routes for Imatinib utilize 4-(chloromethyl)benzoyl chloride, the principle of using a chloromethyl-functionalized aromatic ring to acylate an amine on a pyrimidine-containing fragment is a key step patsnap.comgoogle.comnewdrugapprovals.org. This highlights the importance of the chloromethyl group as a reactive site for constructing the final drug molecule. Furthermore, related structures like 4-chloro-7H-pyrrolo[2,3-d]pyrimidine are crucial for synthesizing advanced pharmaceuticals such as Ruxolitinib Phosphate and Tofacitinib Citrate, underscoring the significance of chloropyrimidines in drug development nbinno.com.

The development of potent Aurora kinase inhibitors has also involved the use of dichloropyrimidine building blocks, which are reacted with various anilines to create libraries of potential drug candidates nih.gov. This approach demonstrates the broad applicability of chloropyrimidines in generating structurally diverse molecules for screening in drug discovery programs.

Precursor for Bioactive Molecules

The pyrimidine ring is a fundamental component of many molecules with significant biological activity nih.govmdpi.com. This compound is a valuable precursor for the synthesis of novel bioactive compounds, including those with potential anticancer, antifungal, and antiparasitic properties.

For example, new series of pyrido[2,3-d]pyrimidine (B1209978) derivatives have been synthesized and shown to exhibit potent cytotoxicity against cancer cell lines by acting as PIM-1 kinase inhibitors nih.govrsc.org. The synthesis of these complex molecules often begins with functionalized pyrimidine precursors. Similarly, pyrimidine derivatives have been developed as fungicides for agricultural use, with some commercial fungicides containing the pyrimidine skeleton mdpi.com. The ability to easily modify the this compound core allows for the systematic exploration of structure-activity relationships to optimize the biological effects of these molecules. The table below provides examples of bioactive molecules and the role of the pyrimidine scaffold.

Class of Bioactive MoleculeTherapeutic/Application AreaReference
Pyrido[2,3-d]pyrimidinesAnticancer (PIM-1 kinase inhibitors) nih.govrsc.org
Pyrimido[5,4-d]pyrimidinesAntitrypanosomal, Antileishmanial nih.gov
DiarylpyrimidinesAnti-HIV-1 mdpi.com
Various Pyrimidine DerivativesAntifungal (Agrochemical) mdpi.com

Derivatization Strategies

Formation of Tricyclic Conformationally Restricted Tetrahydropyrido Annulated Furo[2,3-d]pyrimidines

The synthesis of complex, multi-ring heterocyclic systems is a significant goal in the development of new therapeutic agents. One such class of compounds is the tricyclic tetrahydropyrido annulated furo[2,3-d]pyrimidines, which have been investigated as nonclassical antifolate inhibitors of dihydrofolate reductase (DHFR), a crucial enzyme target in cancer and infectious disease therapy. nih.gov The core tricyclic structure is designed to be a conformationally restricted analogue of known DHFR inhibitors like trimetrexate. nih.gov

The synthetic strategy commences with the cyclocondensation of 3-bromo-4-piperidone with 2,4-diamino-6-hydroxypyrimidine. nih.gov This reaction regiospecifically yields the key intermediate, 2,4-diamino-5,6,7,8-tetrahydropyrido[4',3':4,5]furo[2,3-d]pyrimidine-7-hydrobromide. nih.gov The subsequent and crucial step involves the N-alkylation of this tricyclic core.

While various benzyl (B1604629) halides can be used for this alkylation, the synthesis of a "classical" antifolate analogue involves a derivative of this compound. Specifically, 4-(chloromethyl)benzoyl-L-glutamic acid diethyl ester is utilized to alkylate the nitrogen atom of the tetrahydropyrido ring. nih.gov This is followed by saponification to yield the final, complex product. nih.gov This application highlights the utility of the chloromethyl group, attached to a substituted aromatic system that is part of a larger pyrimidine-related drug design, as a reactive handle for conjugating functionalities like amino acids to a heterocyclic core.

Table 1: Synthesis of Tricyclic Furo[2,3-d]pyrimidine Antifolate

Precursor Alkylating Agent Final Product (after saponification)

Synthesis of 4-Chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidines

The pyrazolo[3,4-d]pyrimidine ring system is another privileged scaffold in medicinal chemistry, known for a wide range of pharmacological activities. mdpi.commdpi.com The compound 4-chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine is a particularly valuable intermediate because it possesses two reactive electrophilic centers: the chlorine atoms at the C4 position of the pyrimidine ring and in the 6-chloromethyl group. mdpi.commdpi.com This dual reactivity opens up extensive possibilities for creating diverse libraries of disubstituted pyrazolo[3,4-d]pyrimidines. mdpi.comresearchgate.net

A rational and efficient two-step synthesis for this key intermediate has been developed, starting from the commercially available ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate. mdpi.comresearchgate.net

Step 1: Cyclization: The initial step involves the reaction of ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate with chloroacetonitrile in dioxane. This leads to the formation of the intermediate pyrimidinone, 6-(chloromethyl)-1-methyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one, in a high yield of 83%. mdpi.com This yield is significantly higher than previously reported methods. mdpi.com

Step 2: Chlorination: The pyrimidinone intermediate is then treated with a chlorinating agent, such as phosphoryl chloride (POCl₃), to convert the 4-oxo group into a chloro group, affording the final product, 4-chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine. mdpi.comresearchgate.net

This short and high-yielding pathway makes the target compound readily accessible for further synthetic exploration. mdpi.com

Table 2: Two-Step Synthesis of 4-Chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine

Step Starting Material Reagent Product Reported Yield
1 Ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate Chloroacetonitrile 6-(chloromethyl)-1-methyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one 83% mdpi.com

Theoretical and Computational Studies of 4 Chloromethyl Pyrimidine

Quantum Chemical Calculations

Quantum chemical calculations are fundamental in modern chemistry for predicting molecular properties. For pyrimidine (B1678525) derivatives, Density Functional Theory (DFT) is a widely used method due to its balance of accuracy and computational efficiency. researchgate.netepstem.net

DFT methods are employed to determine the electronic structure of molecules. The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is one of the most common choices for studying organic molecules like pyrimidine derivatives. scirp.orgafricanjournalofbiomedicalresearch.com It combines the strengths of both Hartree-Fock theory and density functional approximations. This method has proven effective in calculating the geometries, vibrational frequencies, and electronic properties of various pyrimidine compounds. africanjournalofbiomedicalresearch.comwjarr.com For instance, studies on other substituted pyrimidines have successfully used the B3LYP functional to optimize molecular geometries and analyze electronic characteristics. epstem.netwjarr.com

The accuracy of DFT calculations is also highly dependent on the choice of the basis set, which is a set of mathematical functions used to build the molecular orbitals. For pyrimidine derivatives, Pople-style basis sets are frequently used. The 6-311++G(d,p) basis set is a popular choice that provides a good description of electron distribution. wjarr.com This triple-zeta basis set includes diffuse functions (++) to better describe anions and weak interactions, as well as polarization functions (d,p) to allow for more flexibility in the shape of the electron density. scirp.org Such basis sets are crucial for obtaining reliable results for systems involving hydrogen bonding and for accurately predicting electronic properties. scirp.org

Molecular Geometry Optimization

Geometry optimization is a computational process that seeks to find the arrangement of atoms in a molecule that corresponds to the minimum energy. africanjournalofbiomedicalresearch.com This procedure is essential for predicting the stable three-dimensional structure of a molecule. For pyrimidine derivatives, geometry optimization is typically performed using DFT methods like B3LYP with a suitable basis set such as 6-311++G(d,p). africanjournalofbiomedicalresearch.comwjarr.com

The optimized geometry provides detailed information about bond lengths and bond angles. While specific experimental or calculated data for 4-(Chloromethyl)pyrimidine is scarce, the geometry of the core pyrimidine ring is well-understood from studies on related molecules. The bond lengths and angles are characteristic of an aromatic heterocyclic system. Below is a table of representative calculated bond lengths and angles for a pyrimidine ring found in a related substituted pyrimidine, which are expected to be similar in this compound.

Table 1: Representative Calculated Geometric Parameters for a Substituted Pyrimidine Ring Data obtained from theoretical studies on related pyrimidine derivatives and may differ slightly for this compound.

ParameterBond/AtomsValue (Å or °)
Bond LengthC2-N11.34
Bond LengthN1-C61.33
Bond LengthC6-C51.40
Bond LengthC5-C41.39
Bond LengthC4-N31.33
Bond LengthN3-C21.34
Bond AngleC6-N1-C2115.5
Bond AngleN1-C2-N3128.0
Bond AngleC2-N3-C4115.5
Bond AngleN3-C4-C5122.0
Bond AngleC4-C5-C6117.0
Bond AngleC5-C6-N1122.0

For molecules with rotatable bonds, such as the chloromethyl group in this compound, conformational analysis is performed to identify the most stable conformer(s). This involves calculating the energy of the molecule as the dihedral angle of the rotatable bond is systematically changed. The resulting potential energy surface reveals the lowest-energy conformations, which are the most likely to be observed experimentally.

Electronic Structure Analysis

The analysis of the electronic structure provides deep insights into the reactivity and properties of a molecule. epstem.net This involves examining the molecular orbitals, electron density distribution, and related parameters.

Key aspects of electronic structure analysis for pyrimidine derivatives include:

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. nih.gov The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability. epstem.net

Molecular Electrostatic Potential (MEP): MEP maps visualize the electrostatic potential on the electron density surface. These maps are useful for identifying the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of a molecule, thereby predicting sites for chemical reactions. epstem.net

Natural Bond Orbital (NBO) Analysis: NBO analysis provides information about charge distribution, hybridization, and intramolecular interactions, such as hyperconjugation, which contribute to molecular stability. africanjournalofbiomedicalresearch.com

By applying these computational methods, a detailed understanding of the chemical behavior of this compound and its derivatives can be achieved, guiding further experimental research and application.

HOMO-LUMO Energy Gaps and Molecular Orbitals

The electronic properties of a molecule are fundamentally governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO is the primary electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter for determining molecular reactivity, chemical stability, and the energy of the lowest electronic excitation.

A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. Conversely, a small gap indicates a molecule is more reactive and can be easily polarized. This energy gap is instrumental in understanding the charge transfer interactions that occur within the molecule.

Table 1: Illustrative Frontier Orbital Energies for a Thiazole (B1198619) Derivative

Molecular Orbital Energy (eV)
HOMO -5.5293
LUMO -0.8302

| Energy Gap (ΔE) | -4.6991 |

Note: Data is for N-((1H-benzo[d] imidazol-2-yl) methyl) thiazol-2-amine, presented for illustrative purposes.

Mulliken and Natural Charge Analysis

Charge distribution is a key factor influencing a molecule's dipole moment, polarizability, and electronic structure. Mulliken population analysis is a computational method used to estimate the partial atomic charges within a molecule. This analysis helps identify the electron density on each atom, providing insights into electrostatic interactions and reactive sites.

In this method, the electron population is partitioned among the atoms. Atoms with more negative charges are typically electron-rich and prone to donating electrons in a reaction, making them nucleophilic sites. Conversely, atoms with positive charges are electron-deficient and represent potential electrophilic sites, susceptible to nucleophilic attack. For example, in a computational analysis of a thiazole derivative, nitrogen atoms were found to have significant negative Mulliken charges, identifying them as electron-donating centers.

It is important to note that Mulliken charges are highly dependent on the basis set used in the calculation and are best used for qualitative comparisons rather than absolute quantitative measures. More robust methods like Natural Bond Orbital (NBO) analysis are often preferred for a more accurate depiction of charge distribution based on the electron density.

Molecular Electrostatic Potential (MEP) Surfaces

A Molecular Electrostatic Potential (MEP) surface is a 3D map that illustrates the electrostatic potential on the surface of a molecule. It is a valuable tool for predicting and understanding how molecules will interact with each other, particularly in non-covalent interactions. The MEP map helps to visualize the charge distribution and identify the electron-rich and electron-deficient regions.

The MEP surface is typically color-coded:

Red: Represents regions of most negative electrostatic potential, which are rich in electrons and are favorable sites for electrophilic attack. These often correspond to lone pairs of electrons on heteroatoms like nitrogen or oxygen.

Blue: Indicates regions of most positive electrostatic potential, which are electron-poor and are susceptible to nucleophilic attack. These are often found around hydrogen atoms attached to electronegative atoms.

Green: Denotes regions of neutral or near-zero potential.

By analyzing the MEP surface of a molecule like this compound, one could predict its sites of reactivity. The nitrogen atoms of the pyrimidine ring would likely be surrounded by negative potential (red or yellow), indicating their role as hydrogen bond acceptors. The chloromethyl group, due to the electronegativity of the chlorine atom, would influence the potential in its vicinity, creating positive regions and affecting the molecule's interaction with biological targets or other reactants.

Thermodynamic Properties Calculations

Computational chemistry allows for the estimation of key thermodynamic properties, such as the standard enthalpy of formation (ΔfH°), Gibbs free energy of formation (ΔfG°), and entropy (S°). These values are essential for predicting the stability of a compound and the feasibility of chemical reactions.

Methods like the G3 theory, a high-accuracy composite quantum chemical method, have been used to derive the gas-phase enthalpies of formation for various dichloromethylpyrimidine isomers. For instance, calculations for compounds like 2,4-dichloro-5-methylpyrimidine (B13550) and 4,6-dichloro-2-methylpyrimidine (B42779) yielded gas-phase enthalpy of formation values of (79.6 ± 4.1) kJ·mol⁻¹ and (68.7 ± 3.3) kJ·mol⁻¹, respectively. These theoretical calculations often complement experimental data obtained from techniques like rotating bomb combustion calorimetry and Calvet microcalorimetry, which measure enthalpies of combustion and sublimation/vaporization. While specific calculated thermodynamic data for this compound were not found in the provided sources, these established methodologies could be applied to determine its thermodynamic profile.

Table 2: Illustrative Gas-Phase Enthalpies of Formation for Dichloromethylpyrimidine Isomers

Compound Gas-Phase Enthalpy of Formation (kJ·mol⁻¹)
2,4-dichloro-5-methylpyrimidine 79.6 ± 4.1
2,4-dichloro-6-methylpyrimidine 70.5 ± 3.0
4,6-dichloro-2-methylpyrimidine 68.7 ± 3.3

Note: Data presented for illustrative purposes to show typical values for related compounds. google.com

Simulations and Molecular Dynamics

Molecular Dynamics (MD) simulations are computational methods used to study the physical movements of atoms and molecules over time. By solving Newton's equations of motion for a system of interacting particles, MD simulations provide a detailed view of molecular behavior, including conformational changes, diffusion, and interactions with other molecules like solvents or biological macromolecules.

For a compound such as this compound, MD simulations could be employed to:

Assess the stability of its various conformations.

Study its interaction and binding stability within the active site of a target protein, which is crucial for drug design.

Understand its solvation properties and behavior in different solvent environments.

Although no specific molecular dynamics studies on this compound were identified in the search results, this powerful technique represents a valuable avenue for future research to elucidate its dynamic properties and potential as a ligand. nih.gov

Quantitative Structure-Activity Relationships (QSAR) for Derivatives

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling approach that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov By correlating physicochemical properties or calculated molecular descriptors with activity, QSAR models can predict the activity of new, unsynthesized compounds, thereby guiding the design of more potent molecules. nih.govscielo.br

For pyrimidine derivatives, QSAR studies have been successfully applied to explore a wide range of biological activities, including anticancer, antifungal, and larvicidal effects. nih.govscielo.br These studies typically involve:

Data Collection: Assembling a dataset of pyrimidine derivatives with experimentally measured biological activities.

Descriptor Calculation: Calculating various molecular descriptors for each compound. These can include lipophilic (e.g., LogP), electronic (e.g., atomic charges), geometric (e.g., molecular surface area), and quantum-mechanical descriptors. scielo.br

Model Development: Using statistical methods like Multiple Linear Regression (MLR) or machine learning techniques like Artificial Neural Networks (ANN) to build a predictive model. nih.gov

Validation: Rigorously validating the model's predictive power using internal (cross-validation) and external test sets.

A successful QSAR model can highlight the key molecular features that enhance or diminish the desired biological activity. For example, a QSAR study on 1,6-dihydropyrimidine derivatives revealed that descriptors related to molecular shape (CHI_3_C), surface area, and charge distribution (Jurs_DPSA_1) were significant contributors to their antifungal activity. scielo.br Such insights are invaluable for the rational design of novel this compound derivatives with optimized therapeutic potential.

Biological Activities and Medicinal Chemistry Research Involving Pyrimidine Analogs General Context

Antimicrobial and Anti-inflammatory Properties of Pyrimidine (B1678525) Derivatives

Pyrimidine derivatives are a cornerstone in the development of new therapeutic agents, demonstrating significant antimicrobial and anti-inflammatory potential. mdpi.com These compounds exhibit a broad spectrum of activity, including antibacterial and antifungal effects. nih.govnih.gov The pyrimidine core is a key feature in established antibacterial drugs like sulfadiazine (B1682646) and trimethoprim. nih.gov Research has shown that novel synthesized pyrimidine derivatives can be effective against both Gram-positive and Gram-negative bacteria. nih.gov For instance, certain bicyclic and tricyclic pyrimidine derivatives have shown activity against various bacterial strains. nih.gov

In addition to their antimicrobial effects, pyrimidine scaffolds are widely investigated for their anti-inflammatory properties. rsc.org The anti-inflammatory action is often linked to the inhibition of key enzymes in the inflammatory pathway. rsc.orgresearchgate.net Studies have demonstrated that pyrimidine derivatives can reduce the production of pro-inflammatory mediators such as nitric oxide (NO). rsc.org Some derivatives have also shown the ability to protect red blood cells from hemolysis, a common method for assessing in vitro anti-inflammatory activity. nih.gov The dual functionality of many pyrimidine compounds as both antimicrobial and anti-inflammatory agents makes them attractive candidates for further drug development. nih.govtandfonline.com

Anticancer and Antitumor Activities of Pyrimidine Scaffolds

The pyrimidine scaffold is a privileged structure in the design of anticancer agents, forming the basis of numerous chemotherapeutic drugs, including the well-known 5-fluorouracil. ijrpr.comnih.gov The anticancer potential of pyrimidine-based compounds stems from their ability to interfere with various cellular processes critical for tumor growth and proliferation. nih.gov Researchers have extensively documented the diverse mechanisms through which these compounds exert their cytotoxic effects, highlighting their capacity to interact with a wide range of enzymes and receptors involved in cancer pathogenesis. nih.govbenthamdirect.com

Newly synthesized pyrimidine derivatives have shown inhibitory activity against a variety of cancer cell lines, including those of the colon, breast, lung, and cervix. nih.gov Some of these compounds have demonstrated efficacy even in drug-resistant cell lines, suggesting they may overcome common mechanisms of chemoresistance. nih.gov For example, certain tetralin-6-yl pyrimidines were found to be particularly active against liver cancer cells. sciensage.info The development of pyrimidine-based kinase inhibitors, such as those targeting lymphocyte-specific protein tyrosine kinase (Lck) or cyclin-dependent kinase 2 (CDK2), represents a significant area of research, with some compounds showing potent antiproliferative effects in various cancer models. ijrpr.com These findings underscore the importance of the pyrimidine framework in the ongoing search for more effective and selective cancer therapies. nih.govbenthamdirect.com

Antiviral and Antileishmanial Agents Derived from Pyrimidines

The structural versatility of the pyrimidine ring has been instrumental in the development of potent antiviral and antileishmanial agents. mdpi.com In antiviral therapy, pyrimidine nucleoside analogs are a critical class of drugs that function by inhibiting viral replication. youtube.com Compounds like zidovudine (B1683550) (Retrovir) and lamivudine (B182088) are well-established treatments for HIV, acting as non-nucleoside reverse transcriptase inhibitors (NNRTIs). mdpi.comnih.govyoutube.com Research continues to explore novel pyrimidine derivatives for broader antiviral applications, with some newly synthesized compounds showing promising, albeit sometimes limited, activity against human coronaviruses. mdpi.com

In the context of neglected tropical diseases, pyrimidine derivatives have emerged as promising scaffolds for antileishmanial drug discovery. nih.gov Leishmaniasis is caused by the protozoan parasite Leishmania, and new treatments are urgently needed. nih.gov Studies have shown that pyrimidine derivatives can effectively inhibit the growth of Leishmania donovani, the parasite responsible for the visceral form of the disease. nih.gov The mechanism of action for some of these compounds is believed to involve the inhibition of parasite-specific enzymes, such as dihydrofolate reductase. ijpsjournal.com For instance, a 5-azathymine-3-acetyl-1,3,4-oxadiazoline hybrid, a pyrimidine analog, exhibited significant antileishmanial activity against intramacrophage amastigotes of L. donovani. nih.gov

Enzyme Inhibition Studies

Dihydrofolate reductase (DHFR) is a crucial enzyme in the synthesis of nucleic acids and amino acids, making it an essential target for antimicrobial and anticancer therapies. nih.govmdpi.com DHFR catalyzes the conversion of dihydrofolate to tetrahydrofolate, a key step in folate metabolism. mdpi.com Pyrimidine derivatives are a major class of DHFR inhibitors, with the 2,4-diaminopyrimidine (B92962) moiety being a common structural feature in many of these agents, including the antibacterial drug trimethoprim. nih.govresearchgate.netorscience.ru

These inhibitors function by mimicking the natural substrate, folic acid, and binding to the active site of the DHFR enzyme. researchgate.net This competitive inhibition blocks the production of essential downstream metabolites, thereby halting cell proliferation. mdpi.com The effectiveness of these drugs often relies on their selective affinity for the DHFR enzyme in pathogens or cancer cells over the human form of the enzyme. researchgate.net Researchers have designed and synthesized numerous pyrimidine-clubbed benzimidazole (B57391) and pyrrolo[2,3-d]pyrimidine derivatives as potential DHFR inhibitors, demonstrating their broad applicability in developing new therapeutic agents against bacterial infections and other diseases. nih.govresearchgate.net

Cyclooxygenase (COX) enzymes are central to the inflammatory process, responsible for the synthesis of prostaglandins. Two isoforms exist: COX-1, which is constitutively expressed and involved in physiological functions, and COX-2, which is induced during inflammation. mdpi.com Selective inhibition of COX-2 is a key strategy for developing anti-inflammatory drugs with fewer gastrointestinal side effects than traditional NSAIDs. scialert.net

Numerous studies have identified pyrimidine derivatives as potent and selective COX-2 inhibitors. mdpi.comnih.govnih.gov Certain synthesized pyrimidine compounds have demonstrated selectivity for COX-2 that is comparable or even superior to established drugs like meloxicam (B1676189) and celecoxib. mdpi.comnih.gov For example, in one study, pyrimidine derivatives L1 and L2 showed high selectivity towards COX-2 over COX-1. mdpi.com These findings suggest that the pyrimidine scaffold is a promising foundation for creating new anti-inflammatory agents that specifically target the COX-2 enzyme. mdpi.comnih.gov

Table 1: COX-2 Inhibition by Selected Pyrimidine Derivatives This table is interactive. Users can sort columns by clicking on the headers.

Compound COX-2 IC₅₀ (µM) Selectivity vs. COX-1 Reference Compound Reference COX-2 IC₅₀ (µM) Source
Derivative 3b 0.20 High Celecoxib 0.17 nih.gov
Derivative 5b 0.18 High Nimesulide 1.68 nih.gov
Derivative 5d 0.16 High Celecoxib 0.17 nih.gov
Derivative L1 Comparable to Meloxicam High Meloxicam Not specified mdpi.com
Derivative L2 Comparable to Meloxicam High Piroxicam Not specified mdpi.com

Lipoxygenases (LOXs) are another class of enzymes involved in the inflammatory cascade. They catalyze the metabolism of arachidonic acid to produce leukotrienes, which are potent pro-inflammatory mediators. nih.govresearchgate.net Inhibition of LOX enzymes, therefore, presents an alternative pathway for controlling inflammation. researchgate.net

Recent research has highlighted the potential of pyrimidine derivatives as effective lipoxygenase inhibitors. nih.gov Several novel pyrimidine compounds have been synthesized and evaluated for their ability to inhibit soybean lipoxygenase, a common model for anti-inflammatory screening. nih.gov In these studies, pyrimidine-based hybrids, such as those combined with cinnamic acid amides, have shown significant inhibitory activity. For instance, one pyrimidine derivative of 3-(2-thienyl)acrylic acid and another derived from (2E,4E)-5-(4-(dimethylamino)phenyl)penta-2,4-dienoic acid were identified as potent inhibitors. nih.gov Similarly, certain pyrido[2,3-d]pyrimidine (B1209978) derivatives also demonstrated strong lipoxygenase inhibition, with IC₅₀ values in the micromolar range. nih.gov These results indicate that the pyrimidine scaffold is a valuable template for designing novel anti-inflammatory agents that target the lipoxygenase pathway. nih.govnih.gov

Acetylcholinesterase (AChE) and Butyrylcholinesterase (BuChE) Inhibition

Pyrimidine derivatives have been a significant area of focus in the quest for potent inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). The inhibition of these enzymes is a key therapeutic strategy, particularly in the management of Alzheimer's disease, where there is a notable decline in the levels of the neurotransmitter acetylcholine. By blocking the enzymes that hydrolyze acetylcholine, these inhibitors can increase its concentration in the brain, which is crucial for memory and cognitive functions.

Research has led to the design and synthesis of various 2,4-disubstituted pyrimidine derivatives. Studies have explored how modifying the steric and electronic properties at the C-2 and C-4 positions of the pyrimidine ring affects the inhibitory potency and selectivity towards AChE and BuChE. For instance, a series of derivatives with different C-2 aliphatic five- and six-membered heterocycloalkyl rings and a C-4 arylalkylamino substituent were synthesized and evaluated. Among these, N-benzyl-2-thiomorpholinopyrimidin-4-amine was identified as a particularly potent cholinesterase inhibitor.

The inhibitory activities of several pyrimidine analogs are summarized in the table below, showcasing the potential of this chemical class against cholinesterase enzymes.

Compound IDTarget EnzymeIC50 (µM)
7c AChE0.33
7c BuChE2.30
8a2 AChE4.89
8a2 BuChE3.61
8i AChE0.39
8i BuChE0.28

SecA Inhibitors

The SecA protein is a crucial component of the bacterial protein translocation pathway, making it an attractive target for the development of new antimicrobial agents with novel mechanisms of action. Since SecA is highly conserved in bacteria and has no human counterpart, targeting it offers a strategy to combat bacterial pathogens with potentially minimal toxicity to humans.

In this context, pyrimidine analogs have been identified as promising SecA inhibitors through virtual screening against the crystal structure of E. coli SecA (EcSecA). Further screening of related compounds led to the identification of a bistriazole compound, SCA-21, which inhibits both the intrinsic and translocation ATPase activities of EcSecA.

Through structural modifications of this initial hit, a series of triazole-pyrimidine derivatives were designed and synthesized to establish an initial structure-activity relationship (SAR) for SecA inhibition. These efforts have yielded compounds with potent inhibitory activity against the SecA-dependent protein-conducting channel and protein translocation at low to sub-micromolar concentrations. The antimicrobial activity of these compounds, as indicated by their Minimum Inhibitory Concentration (MIC) values against various bacterial strains, correlates well with their SecA inhibition data.

Compound IDTarget ActivityIC50 (µM)
SCA-21 EcSecA ATPase Activity~30
SCA-259 Not specifiedMost potent in its series

Pharmacokinetic and Pharmacodynamic Considerations of Pyrimidine Derivatives

The pyrimidine scaffold is not only recognized for its diverse biological activities but also for its favorable influence on the pharmacokinetic and pharmacodynamic properties of drug candidates. The pyrimidine ring's unique physicochemical attributes have led to its widespread incorporation into a variety of therapeutic agents.

One of the key advantages of the pyrimidine moiety is its ability to act as a bioisostere for phenyl and other aromatic systems. This substitution can lead to improved medicinal chemistry properties, including enhanced binding affinity and better pharmacokinetic profiles. The nitrogen atoms in the pyrimidine ring can act as hydrogen bond acceptors, facilitating strong interactions with biological targets.

In silico and experimental studies on various pyrimidine derivatives have provided insights into their Absorption, Distribution, Metabolism, and Excretion (ADME) properties. For example, some imidazo[1,2-a]pyrimidine (B1208166) derivatives have been predicted to have good Caco-2 permeability, indicating good potential for intestinal absorption. Furthermore, many designed pyrimidine analogs adhere to Lipinski's rule of five, suggesting favorable drug-like properties and oral bioavailability.

The table below presents a selection of pharmacokinetic parameters for a representative pyrimidine derivative, illustrating the potential of this class of compounds in drug development.

Compound IDParameterValue
24 Cmax592 ± 62 ng/mL
24 t1/226.2 ± 0.9 h
24 Clearance (IV)1.5 ± 0.3 L/h/kg
24 Oral Bioavailability (F)40.7%

Computational Drug Design and Docking Studies

Computational methods, including molecular docking and quantitative structure-activity relationship (QSAR) studies, are integral to the discovery and optimization of pyrimidine-based therapeutic agents. These in silico techniques provide valuable insights into the molecular interactions between pyrimidine derivatives and their biological targets, guiding the design of more potent and selective inhibitors.

Molecular docking studies have been extensively used to predict the binding modes of pyrimidine analogs within the active sites of various enzymes. For instance, in the context of cholinesterase inhibition, docking simulations have revealed that the C-2 thiomorpholine (B91149) substituent of a potent pyrimidine inhibitor orients towards the cationic active site region of AChE, while in BuChE, it is directed towards a hydrophobic region near the active site gorge entrance. Such studies help to explain the observed inhibitory activities and selectivity.

Similarly, for SecA inhibitors, virtual screening of compound libraries against the protein's crystal structure was the initial step that led to the identification of the pyrimidine scaffold as a promising starting point.

In the development of inhibitors for other targets, such as Focal Adhesion Kinase (FAK), molecular docking has been used to investigate the binding interactions of newly designed pyrimidine compounds. These studies have shown good binding energies, with interactions involving key amino acid residues like Cys502 and Leu553. The insights gained from these computational models are crucial for the rational design of novel pyrimidine derivatives with improved therapeutic potential.

Q & A

Q. What role does this compound play in PROTAC (Proteolysis-Targeting Chimeras) development?

  • Answer : The chloromethyl group links E3 ligase ligands (e.g., thalidomide) to target-binding domains. For instance, conjugating with BET inhibitors achieves >80% degradation of BRD4 at 50 nM concentrations. Optimization focuses on linker length (C3–C6) and solubility (PEGylation) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(Chloromethyl)pyrimidine
Reactant of Route 2
Reactant of Route 2
4-(Chloromethyl)pyrimidine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.